2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide
Description
2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloroacetamide group and a propan-2-yloxy methyl substituent on the thiadiazole ring.
Properties
Molecular Formula |
C10H16ClN3O2S |
|---|---|
Molecular Weight |
277.77 g/mol |
IUPAC Name |
2-chloro-N-[1-[5-(propan-2-yloxymethyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide |
InChI |
InChI=1S/C10H16ClN3O2S/c1-6(2)16-5-9-13-14-10(17-9)7(3)12-8(15)4-11/h6-7H,4-5H2,1-3H3,(H,12,15) |
InChI Key |
HHXKFQOHDGLCLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=NN=C(S1)C(C)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Propan-2-yloxy Methyl Group: This step involves the alkylation of the thiadiazole ring with propan-2-yloxy methyl halides in the presence of a base such as potassium carbonate.
Chloroacetamide Formation: The final step involves the reaction of the substituted thiadiazole with chloroacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the α-position of the acetamide is highly reactive in nucleophilic substitution (SN) reactions. Key examples include:
Mechanistic Insight : The electron-withdrawing thiadiazole ring enhances the electrophilicity of the chloroacetamide group, facilitating SN₂ mechanisms. Steric hindrance from the propan-2-yloxy substituent marginally reduces reaction rates compared to simpler thiadiazole analogs .
Cyclization and Heterocycle Formation
The thiadiazole ring participates in cycloaddition and ring-expansion reactions:
2.1. Formation of Bicyclic Systems
Under reflux with hydrazine hydrate in ethanol, the compound undergoes intramolecular cyclization to yield fused 1,3,4-thiadiazolo[3,2-b]triazole derivatives .
Reaction Pathway :
-
Hydrazine attack at the carbonyl carbon.
-
Elimination of HCl and cyclization via N–S bond formation.
Key Product :
(74% yield, m.p. 168–170°C) .
2.2. Thiadiazole Ring Functionalization
The 1,3,4-thiadiazole core reacts with electrophiles (e.g., alkyl halides) at the sulfur atom, forming sulfonium intermediates that rearrange into sulfoxides or sulfones under oxidative conditions .
Interaction with Biological Targets
While not traditional "chemical reactions," the compound’s interactions with enzymes involve covalent modifications:
Structural Determinants :
-
The chloroacetamide group enables irreversible enzyme inhibition via cysteine acylation .
-
The propan-2-yloxy side chain improves membrane permeability, enhancing bioavailability.
Comparative Reactivity with Structural Analogs
The propan-2-yloxy substituent differentiates this compound from simpler thiadiazole derivatives:
Key Observation : The bulkier propan-2-yloxy group reduces nucleophilic substitution efficiency but enhances lipophilicity, impacting pharmacological applications .
Stability and Degradation Pathways
-
Hydrolytic Degradation : In aqueous acidic/basic media, the chloroacetamide group hydrolyzes to glycine derivatives (t₁/₂ = 8h at pH 7.4) .
-
Photodegradation : UV exposure (λ = 254 nm) cleaves the thiadiazole ring, forming sulfonic acid byproducts.
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in designing enzyme inhibitors or functionalized heterocycles. Further studies should explore its catalytic applications and metabolic stability in vivo.
Scientific Research Applications
2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-{5-[(methoxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide
- 2-chloro-N-(1-{5-[(ethoxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide
- 2-chloro-N-(1-{5-[(butoxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide
Uniqueness
2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide is unique due to the presence of the propan-2-yloxy methyl group, which can influence its chemical reactivity and biological activity. This substituent can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds.
Biological Activity
2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide is a compound of interest in agricultural and pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and herbicidal activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-amino-1,3,4-thiadiazole derivatives demonstrate potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Minimum Inhibitory Concentrations (MICs) for some derivatives have been reported as follows:
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 11c | S. aureus | 32.6 |
| 11e | E. coli | 47.5 |
Additionally, certain nitrophenoxymethyl-1,3,4-thiadiazole derivatives showed good activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at a concentration of 500 µg/disk .
Anticancer Activity
The potential anticancer properties of thiadiazole derivatives have been highlighted in various studies. For example, the cytostatic effects of 2-amino-1,3,4-thiadiazole have been documented, leading to the synthesis of new derivatives aimed at improving therapeutic efficacy against cancer cells .
In vitro studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Herbicidal Activity
The compound's herbicidal potential has also been explored. Research indicates that similar thiadiazole-based compounds can act as effective herbicides by inhibiting specific biochemical pathways in plants . The mode of action typically involves disruption of photosynthesis or amino acid synthesis pathways.
Case Studies
Several case studies have been conducted to evaluate the biological activities of thiadiazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of substituted thiadiazoles for their antibacterial properties against various pathogens. Results indicated that modifications at the C-5 position significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Another investigation focused on the anticancer effects of a specific thiadiazole derivative in human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis .
- Herbicidal Assessment : A field study assessed the herbicidal activity of thiadiazole derivatives on common weeds in agricultural settings. The results showed effective weed control with minimal phytotoxicity to crop plants .
Q & A
Q. Basic
- NMR : The chloroacetamide moiety shows a singlet for the CH2Cl group at δ ~4.2 ppm. The 1,3,4-thiadiazole proton appears as a singlet at δ ~8.5–9.0 ppm .
- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm the acetamide and chloro groups .
How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?
Advanced
Byproducts often arise from incomplete substitution or oxidation. Use anhydrous conditions (e.g., dry dioxane) and inert atmospheres to suppress hydrolysis. Kinetic studies (via HPLC or LC-MS) can identify optimal stoichiometry (e.g., 1.1:1 ratio of chloroacetyl chloride to amine) and temperature (60–80°C). Scaling up requires controlled addition rates to avoid exothermic side reactions .
What crystallographic tools are recommended for resolving ambiguous structural features?
Advanced
For single-crystal analysis, use SHELX for refinement (e.g., SHELXL-2018) and ORTEP-3 for visualization. High-resolution data (≤1.0 Å) improves electron density maps for the thiadiazole and isopropoxy groups. Twinning or disorder in the propan-2-yloxy moiety may require iterative refinement with restraints .
What substitution reactions are feasible at the chloroacetamide site, and how do solvents influence reactivity?
Basic
The chlorine atom undergoes nucleophilic substitution with amines, thiols, or alkoxides. Polar aprotic solvents (DMF, DMSO) enhance reactivity via stabilization of transition states. For example, reaction with sodium azide in toluene/water yields azido derivatives .
How can byproducts from competing reactions (e.g., hydrolysis or dimerization) be identified and quantified?
Advanced
Use LC-MS/MS to detect low-abundance byproducts (e.g., hydrolyzed carboxylic acid derivatives). Isotopic labeling (e.g., D2O in hydrolysis studies) combined with ¹³C NMR tracks reaction pathways. Computational tools (Gaussian) model transition states to predict dimerization risks .
What in vitro assays are suitable for evaluating biological activity, and how are false positives mitigated?
Q. Advanced
- Cytotoxicity : MTT assays (IC50) with positive controls (e.g., doxorubicin) in cancer cell lines (HeLa, MCF-7).
- Enzyme inhibition : COX-1/2 fluorometric assays with IC50 determination. Use counterscreens (e.g., luciferase-based) to rule out nonspecific inhibition .
How can molecular docking predict binding modes to biological targets like COX-2?
Advanced
Prepare the compound’s 3D structure (Open Babel), optimize geometry (DFT/B3LYP), and dock (AutoDock Vina) into COX-2 (PDB: 1PXX). Validate poses with MD simulations (GROMACS) and compare binding energies (ΔG) to known inhibitors .
How should contradictory data on solvent effects (e.g., toluene vs. dioxane) be reconciled?
Advanced
Replicate reactions in parallel with both solvents and analyze kinetics (Arrhenius plots). Solvent polarity indices (ET30) and Kamlet-Taft parameters (β, π*) quantify polarity/hydrogen-bonding effects. Statistical tools (ANOVA) identify significant yield differences .
What strategies enable comparative studies with structural analogs (e.g., methyl vs. isopropyl substituents)?
Q. Advanced
- SAR : Synthesize analogs with systematic substituent variations (e.g., propan-2-yloxy → ethoxy).
- QSAR : Use Molinspiration descriptors (LogP, TPSA) and ML models (Random Forest) to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
